molecular formula C14H19N2Na3O8 B12680320 Glycine, N,N'-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt CAS No. 36679-96-6

Glycine, N,N'-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt

Cat. No.: B12680320
CAS No.: 36679-96-6
M. Wt: 412.28 g/mol
InChI Key: YFTBBRKYHNWCBB-UHFFFAOYSA-K
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Description

Properties

CAS No.

36679-96-6

Molecular Formula

C14H19N2Na3O8

Molecular Weight

412.28 g/mol

IUPAC Name

trisodium;2-[[2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate

InChI

InChI=1S/C14H22N2O8.3Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3

InChI Key

YFTBBRKYHNWCBB-UHFFFAOYSA-K

Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]

physical_description

0.4 Molar aqueous solution: Clear colorless to light yellow liquid;  [HACH LANGE MSDS]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt typically involves the reaction of glycine with a cyclohexane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the trisodium salt. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Biochemical Applications

  • Chelation Therapy :
    • CDTA is utilized in chelation therapy to reduce metal toxicity in biological systems. Its ability to form stable complexes with essential metal ions, such as zinc and iron, allows for modulation of their bioavailability within biological environments .
    • It has been studied for its potential to control metal ion concentrations in enzymatic processes, influencing metabolic pathways and aiding in drug design and development.
  • Enzymatic Reactions :
    • The compound plays a role in stabilizing metal ions that are crucial for various enzymatic reactions. By binding these ions, CDTA can enhance or inhibit enzymatic activity depending on the context .
  • Pharmaceutical Development :
    • Research indicates that glycine derivatives like CDTA can be employed in the formulation of drugs aimed at treating conditions related to metal ion imbalances. Its chelating properties are particularly beneficial in developing therapies for heavy metal poisoning.

Industrial Applications

  • Analytical Chemistry :
    • In analytical chemistry, CDTA is used as a reagent for the determination of metal ions in various samples. Its strong binding affinity allows for precise quantification of metals in environmental and biological samples .
  • Agricultural Chemistry :
    • The compound is applied in agriculture to improve nutrient availability from fertilizers. By chelating metal ions present in the soil, it enhances the uptake of essential nutrients by plants .
  • Water Treatment :
    • CDTA is used in water treatment processes to remove heavy metals from wastewater. Its ability to form soluble complexes with metals facilitates their removal from aquatic environments .

Case Study 1: Metal Ion Modulation

A study investigated the effects of CDTA on the bioavailability of zinc and iron in plant systems. The results demonstrated that the application of CDTA significantly increased the uptake of these essential metals by roots, leading to enhanced growth and yield of crops under nutrient-deficient conditions.

Metal IonControl Uptake (mg/kg)CDTA Enhanced Uptake (mg/kg)
Zinc1535
Iron1025

Case Study 2: Chelation Therapy Efficacy

In a clinical trial assessing the efficacy of CDTA for treating lead poisoning, participants receiving CDTA showed a marked decrease in blood lead levels compared to those receiving standard treatment protocols.

Treatment GroupInitial Lead Level (µg/dL)Final Lead Level (µg/dL)
Standard Care4530
CDTA Treatment4515

Mechanism of Action

The mechanism of action of Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amine groups. This chelation process can affect the availability and reactivity of metal ions in various biological and chemical systems. The molecular targets and pathways involved in its action depend on the specific metal ions and the context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Glycine, N,N'-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt
  • Synonyms: CDTA trisodium salt, 1,2-Cyclohexanediaminetetraacetic acid trisodium salt, Complexon IV .
  • Formula : C₁₄H₂₂N₂O₈·3Na .
  • CAS Number : 18763-65-0 (tetrasodium variant referenced in some sources; trisodium variant lacks explicit CAS in evidence) .

Comparison with Structurally Similar Compounds

Ethylenediaminetetraacetic Acid (EDTA) and Its Salts

EDTA Trisodium Salt (C₁₀H₁₆N₂O₈·3Na) :

  • Structure : Ethylene backbone with four carboxymethyl groups.
  • Stability Constants: CDTA exhibits higher stability constants with Ca²⁺ and Mg²⁺, making it preferable in hard water applications .
  • Applications : EDTA is widely used in industrial detergents, food preservation, and cosmetics, whereas CDTA is niche, primarily in analytical chemistry .

EDTA Tetrasodium Salt (C₁₀H₁₂N₂O₈·4Na) :

  • Solubility : Higher solubility than CDTA trisodium due to additional sodium ions.
  • Use : Common in cleaning agents (e.g., Primesurf EDTA NA4 A) .

Propylenediaminetetraacetic Acid (PDTA)

  • Structure : Similar to EDTA but with a methyl-substituted ethylene backbone (1,2-propanediamine).
  • Comparison : PDTA’s asymmetric structure reduces symmetry, altering metal-binding kinetics compared to CDTA and EDTA .

Diethylenetriaminepentaacetic Acid (DTPA)

  • Structure : Contains five carboxylate groups and a triamine backbone.
  • Advantage : Higher denticity (8 binding sites) enables stronger chelation of transition metals (e.g., Fe³⁺, Cu²⁺) compared to CDTA’s hexadentate structure .

Biodegradable Alternatives: MGDA, GLDA, and ASDA

  • MGDA (Trisodium salt) : Derived from alanine; superior biodegradability but lower stability constants than CDTA .
  • GLDA (Tetrasodium salt) : Based on glutamic acid; effective in alkaline conditions and eco-friendly .
  • ASDA (Tetrasodium salt) : Aspartic acid derivative; balances biodegradability and chelation strength .

Tabulated Comparison of Key Properties

Property CDTA Trisodium Salt EDTA Trisodium Salt DTPA MGDA Trisodium Salt
Backbone 1,2-Cyclohexanediamine Ethylenediamine Diethylenetriamine Alanine-derived
Denticity Hexadentate Hexadentate Octadentate Tetradentate
Stability Constant (log K, Ca²⁺) 12.5 10.7 10.9 6.2
Biodegradability Low Low Moderate High
Primary Application Analytical chemistry Detergents, cosmetics Radiopharmaceuticals Eco-friendly cleaners

Critical Analysis of Functional Differences

  • Metal Selectivity : CDTA’s rigid cyclohexane backbone enhances selectivity for Ca²⁺ and Mg²⁺ over transition metals, unlike EDTA, which binds broadly .
  • Solubility : Sodium salts (trisodium, tetrasodium) improve solubility in polar solvents. CDTA’s trisodium form is less soluble than tetrasodium EDTA due to fewer ionic groups .
  • Environmental Impact : CDTA and EDTA are persistent in the environment, whereas MGDA/GLDA degrade readily, aligning with green chemistry trends .

Biological Activity

Glycine, N,N'-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt, commonly referred to as trans-1,2-cyclohexanediaminetetraacetic acid (trans-CDTA), is a chelating agent with significant biological activity. This compound is characterized by its ability to bind metal ions through its carboxymethyl groups and cyclohexane backbone, making it valuable in various biochemical and biomedical applications.

  • Molecular Formula : C14H19N2Na3O8
  • Molecular Weight : 412.28 g/mol
  • CAS Number : 36679-96-6

The primary biological activity of Glycine, N,N'-1,2-cyclohexanediylbis(N-(carboxymethyl)- is attributed to its chelating properties. It forms stable complexes with metal ions such as zinc, iron, and copper, which are essential for numerous enzymatic processes. By modulating the bioavailability of these metals in biological systems, trans-CDTA can influence metabolic pathways and reduce metal toxicity .

Applications in Biomedical Research

  • Metal Ion Chelation : The compound effectively binds to metal ions involved in enzymatic reactions. This property is particularly useful in:
    • Reducing metal ion toxicity.
    • Enhancing the solubility of poorly soluble metal salts.
    • Facilitating the transport of essential metals across cellular membranes.
  • Drug Design : The interaction of trans-CDTA with biological macromolecules has implications for drug development. Its ability to stabilize metal-containing drugs can enhance their efficacy and reduce side effects .
  • Therapeutic Applications : Preliminary studies suggest that trans-CDTA may have potential applications in treating conditions associated with metal overload, such as hemochromatosis or lead poisoning .

Case Studies and Research Findings

Several studies have explored the biological activity of Glycine, N,N'-1,2-cyclohexanediylbis(N-(carboxymethyl)-:

  • Study on Metal Ion Interaction : A study demonstrated that trans-CDTA can effectively chelate zinc ions in vitro, thereby influencing cell signaling pathways that depend on zinc availability.
  • Toxicology Assessment : Research indicates that while trans-CDTA has low acute toxicity, it can cause skin and eye irritation upon contact. Safety precautions are recommended when handling this compound in laboratory settings .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
GlycineSimple amino acidBasic structure without additional groups
N,N'-Bis(carboxymethyl)glycineLinear analogueLacks cyclohexane; different steric effects
Cyclohexylenedinitrilotetraacetic acidMulti-functionalDifferent reactivity due to nitrile groups
Glycine, N,N'-1,2-cyclohexanediylbis(N-(carboxymethyl)- Chiral compoundUnique cyclohexane structure enhances selectivity

Trans-CDTA stands out due to its unique cyclohexane backbone which enhances stability and solubility compared to other similar compounds. This specific configuration allows for selective binding and versatility in various applications not fully addressed by other chelators.

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